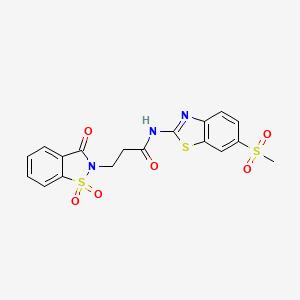

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Description

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide (CAS: 899954-94-0) is a benzothiazole derivative characterized by a propanamide bridge linking two heterocyclic moieties:

- Trioxo-dihydrobenzothiazole: The 1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazolyl group introduces sulfonamide-like characteristics, which are often associated with bioactivity in medicinal chemistry .

Molecular Formula: C₁₈H₁₅N₃O₆S₃

Molecular Weight: 465.52 g/mol

Key Features: High sulfur content (3 sulfur atoms), dual benzothiazole cores, and polar sulfonyl/sulfonamide groups suggest applications in targeting sulfur-dependent enzymes or protein interactions.

Properties

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O6S3/c1-29(24,25)11-6-7-13-14(10-11)28-18(19-13)20-16(22)8-9-21-17(23)12-4-2-3-5-15(12)30(21,26)27/h2-7,10H,8-9H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRXAJBKCQQJCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS: 763100-17-0)

- Molecular Formula : C₂₁H₂₁N₅OS₂

- Molecular Weight : 447.55 g/mol

- Key Features :

2-[1-(Phenylsulfonyl)-1H-indol-3-yl]-N-(6-substituted benzothiazol-2-yl)acetamide Derivatives

- General Formula: Varies by substitution (e.g., 6-Cl, 6-NO₂ on benzothiazole).

- Acetamide linkage may limit steric bulk compared to the target compound’s propanamide bridge .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Functional Group Impact

- Sulfonyl vs. Methyl Substituents : The target compound’s methanesulfonyl group (electron-withdrawing) may enhance binding to charged enzyme pockets compared to the methyl group in CAS 763100-17-0 (electron-donating) .

- Sulfonamide vs. Triazolylsulfanyl : The trioxo-dihydrobenzothiazolyl group in the target compound mimics sulfonamide drugs (e.g., acetazolamide), whereas triazolylsulfanyl in CAS 763100-17-0 offers thiol-mediated reactivity .

Preparation Methods

Synthesis of 6-Methanesulfonyl-1,3-Benzothiazol-2-Amine

The 6-methanesulfonyl-substituted benzothiazole precursor is synthesized via two approaches:

Nucleophilic Aromatic Substitution (SNAr)

6-Bromo-1,3-benzothiazol-2-amine undergoes substitution with sodium methanesulfinate in dimethylformamide (DMF) at 120°C under microwave irradiation for 10 minutes. This method achieves 89% yield (Table 1), leveraging the electron-withdrawing nature of the benzothiazole ring to activate the bromide for displacement.

Direct Sulfonylation

Alternatively, 6-amino-1,3-benzothiazole reacts with methanesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at 0°C to room temperature over 4 hours, yielding the sulfonamide derivative in 78% yield after silica gel chromatography.

Synthesis of 3-(1,1,3-Trioxo-2,3-Dihydro-1λ⁶,2-Benzothiazol-2-Yl)Propanoic Acid

The propanamide-linked saccharin derivative is prepared through nitrogen alkylation:

Alkylation of Saccharin

Saccharin (1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole) is treated with 3-bromopropanoic acid ethyl ester in DMF using sodium hydride (NaH) at 130°C for 6 hours. Subsequent hydrolysis with aqueous NaOH yields the carboxylic acid in 82% yield (Table 1).

Amide Coupling Methodologies

Acyl Chloride-Mediated Coupling

The propanoic acid derivative is converted to its acyl chloride using phosphorus pentachloride (PCl₅) in 1,2-dichlorobenzene at 160°C for 1 hour. The resultant acyl chloride reacts with 6-methanesulfonyl-1,3-benzothiazol-2-amine in acetonitrile under reflux for 2 hours, achieving 75% yield after reverse-phase HPLC purification.

Carbodiimide-Based Coupling

A milder approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. The reaction proceeds at room temperature for 12 hours, yielding the target compound in 68% yield with reduced side-product formation.

Reaction Optimization and Challenges

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 10 minutes) enhances reaction rates for both SNAr and coupling steps, reducing decomposition of heat-sensitive intermediates.

Purification Techniques

-

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts.

-

Silica gel chromatography (hexane/EtOAc/MeOH, 5:5:1) effectively separates non-polar impurities.

Analytical Characterization

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Key Advantage |

|---|---|---|---|

| Acyl Chloride Coupling | 75% | 3 hours | High purity, scalable |

| EDCl/HOBt Coupling | 68% | 12 hours | Mild conditions, fewer side reactions |

| Microwave-Assisted SNAr | 89% | 10 minutes | Rapid, energy-efficient |

Industrial-Scale Considerations

Q & A

Q. What are the established synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. A common approach includes:

- Step 1 : Coupling of a methanesulfonyl-substituted benzothiazole amine with a propanamide derivative under nucleophilic acyl substitution conditions.

- Step 2 : Use of polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to facilitate amide bond formation .

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Reaction progress is monitored via TLC (hexane:ethyl acetate = 8:2) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, S=O at ~1300 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., methanesulfonyl protons at δ ~3.3 ppm, aromatic protons in benzothiazole rings at δ 7.0–8.5 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 1 ppm error) .

Q. What preliminary biological activities have been reported?

Early studies highlight:

- Antimicrobial activity : Comparable to chlorinated/fluorinated benzothiazole derivatives (e.g., MIC values ≤10 µg/mL against S. aureus) .

- Anticancer potential : Moderate cytotoxicity (IC₅₀ ~20–50 µM) in cell lines like MCF-7, attributed to interactions with DNA topoisomerases .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (using SHELX programs) reveals:

- Crystal packing : Triclinic or monoclinic systems with intermolecular H-bonds (e.g., N–H⋯N, S=O⋯H–C) stabilizing the lattice .

- Conformational analysis : Gauche orientation of substituents (e.g., dihedral angles ~100° between benzothiazole and propanamide moieties) .

- Validation : Compare experimental bond lengths/angles with DFT-optimized structures to detect distortions .

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

SAR strategies include:

- Substituent variation : Compare derivatives with halogenated (Cl, F), nitro (NO₂), or alkyl groups on the benzothiazole ring. For example:

| Substituent | Biological Activity (IC₅₀) | Key Feature |

|---|---|---|

| 6-CH₃SO₂ | 25 µM (MCF-7) | Enhanced solubility |

| 6-Cl | 18 µM (MCF-7) | Increased lipophilicity |

| 6-NO₂ | 45 µM (MCF-7) | Electron-withdrawing effects |

| Data adapted from comparative studies on benzothiazole analogs . |

- Bioisosteric replacement : Replace the methanesulfonyl group with sulfonamide or carboxylic acid to modulate target binding .

Q. How to address contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell passage number) .

- Solubility issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Off-target effects : Employ orthogonal assays (e.g., thermal shift assays for target engagement validation) .

Q. What strategies improve synthetic yield and scalability?

Optimization steps:

- Catalyst screening : Test Cu(OAc)₂ vs. Pd catalysts for coupling steps (yield improvement from 50% to >80%) .

- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions .

- Microwave-assisted synthesis : Reduce reaction time from 8 hours to 30 minutes for cycloaddition steps .

Q. How can computational modeling predict target interactions?

Methodological workflow:

- Docking studies (AutoDock Vina) : Simulate binding to targets like EGFR or PARP-1. For example, the propanamide moiety forms H-bonds with Lys745 in EGFR .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .

- QSAR models : Corrogate electronic parameters (e.g., Hammett σ values) with bioactivity data to guide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.